molecular formula C9H11ClFN B13055532 (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine

(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine

Cat. No.: B13055532
M. Wt: 187.64 g/mol
InChI Key: KSFBEURMAVHKMZ-VIFPVBQESA-N
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Description

(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as (S)-1-phenylpropan-1-amine.

    Halogenation: The phenyl ring is selectively halogenated using reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce chlorine and fluorine atoms at the desired positions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Halogenation: Utilizing continuous flow reactors to achieve efficient halogenation.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Automation: Implementing automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropan-1-amines.

Scientific Research Applications

(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chlorophenyl)propan-1-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (S)-1-(2-Fluorophenyl)propan-1-amine: Lacks the chlorine atom, leading to different chemical properties.

    (S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine: Contains a bromine atom instead of chlorine, which may influence its reactivity.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m0/s1

InChI Key

KSFBEURMAVHKMZ-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)F)Cl)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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